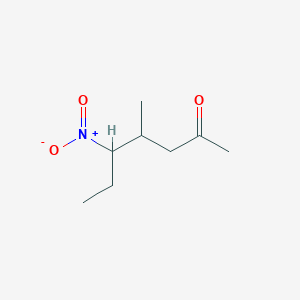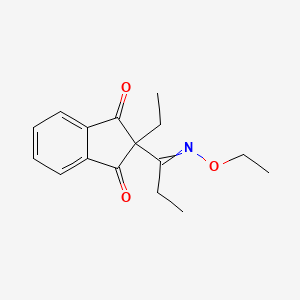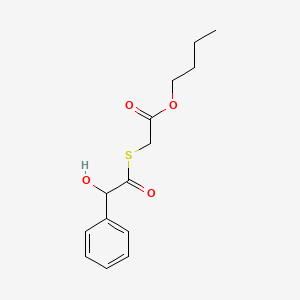
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate is an organic compound with the molecular formula C14H18O4S. It is a butyl ester derivative of acetic acid, featuring a sulfanyl group attached to a phenylacetyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate typically involves the esterification of acetic acid derivatives with butanol in the presence of a catalyst. One common method includes the reaction of 2-hydroxy-2-phenylacetic acid with butyl thiolacetate under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the sulfanyl group and prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylacetyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of butyl 2-(2-hydroxy-2-phenylacetyl)alcohol.
Substitution: Formation of substituted phenylacetyl derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylacetyl moiety may interact with aromatic residues in enzymes, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 2-(2-hydroxy-2-phenylacetyl)thioacetate
- Butyl 2-(2-hydroxy-2-phenylacetyl)oxyacetate
- Butyl 2-(2-hydroxy-2-phenylacetyl)aminoacetate
Uniqueness
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate is unique due to the presence of both a sulfanyl group and a phenylacetyl moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Eigenschaften
CAS-Nummer |
63860-16-2 |
|---|---|
Molekularformel |
C14H18O4S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate |
InChI |
InChI=1S/C14H18O4S/c1-2-3-9-18-12(15)10-19-14(17)13(16)11-7-5-4-6-8-11/h4-8,13,16H,2-3,9-10H2,1H3 |
InChI-Schlüssel |
CBKNHLGCYRZQQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CSC(=O)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



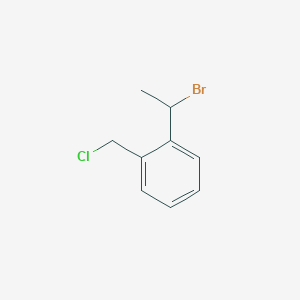
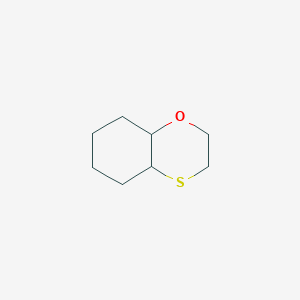

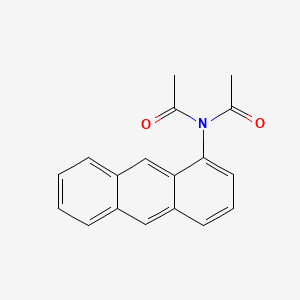
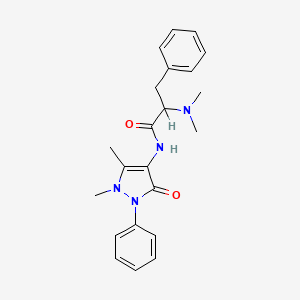
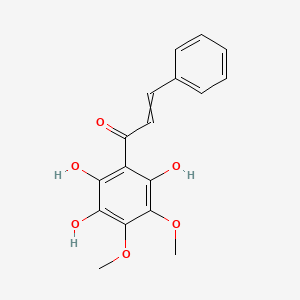
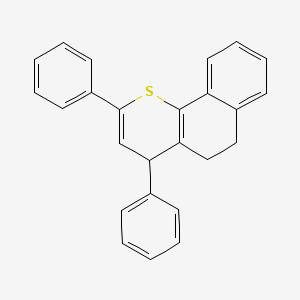
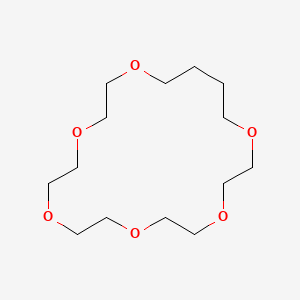
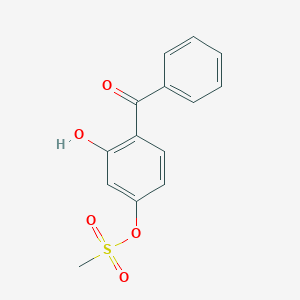
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
